molecular formula C9H14O B1166702 9-(2-Bromoethyl)-9H-fluorene CAS No. 108012-12-1

9-(2-Bromoethyl)-9H-fluorene

Cat. No.: B1166702
CAS No.: 108012-12-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Bromoethyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to the fluorene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromoethyl)-9H-fluorene typically involves the bromination of 9-ethylfluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually include refluxing the mixture to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of the brominating agent to achieve high yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-(2-Bromoethyl)-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: The major products are the substituted fluorene derivatives.

    Oxidation Reactions: The major products are aldehydes or carboxylic acids.

    Reduction Reactions: The major product is the ethylfluorene derivative.

Scientific Research Applications

9-(2-Bromoethyl)-9H-fluorene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 9-(2-Bromoethyl)-9H-fluorene involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups. In oxidation reactions, the ethyl group is converted to more oxidized forms, facilitating further chemical modifications. The compound’s reactivity is influenced by the electronic properties of the fluorene ring, which can stabilize intermediates and transition states during reactions.

Comparison with Similar Compounds

    9-Ethylfluorene: Lacks the bromine atom, making it less reactive in substitution reactions.

    9-(2-Chloroethyl)-9H-fluorene: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.

    9-(2-Iodoethyl)-9H-fluorene: Contains an iodine atom, which is more reactive than bromine in substitution reactions.

Uniqueness: 9-(2-Bromoethyl)-9H-fluorene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability

Properties

CAS No.

108012-12-1

Molecular Formula

C9H14O

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.